(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Overview
Description
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidin-2-one, with a tert-butyldimethylsilyl group attached to the oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction typically produces alcohols or amines. Substitution reactions result in the replacement of the silyl ether group with other functional groups.
Scientific Research Applications
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or intermediate.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The silyl ether group can be selectively cleaved under certain conditions, releasing the active pyrrolidin-2-one moiety. This moiety can then interact with enzymes, receptors, or other biological molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: The enantiomer of the compound, with similar properties but different stereochemistry.
3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: A related compound with a similar structure but different substitution pattern.
Uniqueness
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOYZPOLQAMAK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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